![molecular formula C7H14N2O3S B3135891 4-(Methylsulfonylaminocarbonyl)piperidine CAS No. 405512-95-0](/img/structure/B3135891.png)
4-(Methylsulfonylaminocarbonyl)piperidine
Overview
Description
“4-(Methylsulfonylaminocarbonyl)piperidine” is a cyclic, sulfur-containing organic compound. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that includes five methylene groups (-CH2-) and one amine group (-NH-) .Scientific Research Applications
Anticancer Potential
N-methanesulfonylpiperidine-4-carboxamide derivatives have shown promise as anticancer agents. Researchers investigate their mechanisms of action, selectivity, and efficacy against various cancer types. These compounds may inhibit tumor growth, induce apoptosis, or disrupt cancer cell signaling pathways .
Antimicrobial Properties
Piperidine derivatives, including our compound of interest, exhibit antimicrobial activity. They can combat bacteria, fungi, and viruses. Researchers explore their potential as novel antibiotics, antifungals, and antivirals .
Neurological Disorders
The piperidine scaffold plays a role in neurological drug discovery. Researchers investigate its impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modifying the piperidine structure, they aim to develop neuroprotective agents .
Ion Channel Modulation
Certain piperidine derivatives interact with ion channels, affecting cellular excitability. For instance, blocking potassium channels using 4-aminopyridine (4-AP) has implications in prostate cancer treatment .
Future Directions
Piperidine derivatives have shown promise in various fields, including the pharmaceutical industry . They are being explored for their potential in managing plant bacterial diseases and their applications in anticancer therapies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJMEMVOGPVFJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonylaminocarbonyl)piperidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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